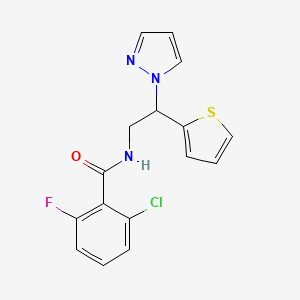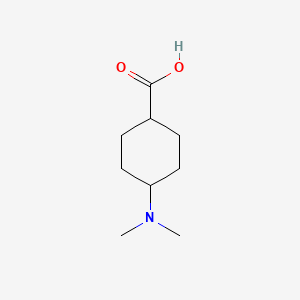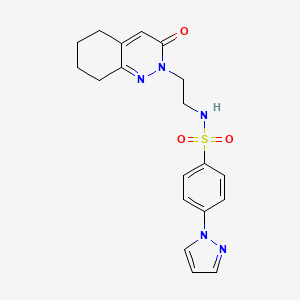
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its polycyclic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Precursors and Intermediates: : The synthesis begins with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnoline. This is typically achieved through a multistep process involving cyclization reactions.
Cinnoline Functionalization: : The cinnoline derivative is functionalized with an ethyl group at the 2-position. This step often requires specific conditions such as strong bases or metal catalysts to facilitate the reaction.
Sulfonamide Formation: : The final step involves coupling the functionalized cinnoline with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This step requires a base like triethylamine and a solvent like dichloromethane to ensure successful sulfonamide bond formation.
Industrial Production Methods: Industrial production might involve optimizing these reactions for scale, utilizing continuous flow chemistry, or employing microwave-assisted synthesis to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrazole or cinnoline rings. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions may target the keto group in the cinnoline ring, using reagents like sodium borohydride.
Substitution: : The aromatic sulfonamide and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions. Typical reagents include halides for nucleophilic substitution.
Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry solvents like THF.
Substitution: : Halides, bases like sodium hydride, and solvents like DMF or DMSO.
Major Products
Oxidation and reduction typically lead to modified versions of the parent compound, retaining the core structure but with functional group changes.
Substitution can introduce diverse groups, resulting in compounds with potential novel properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound's multi-functional groups make it a valuable intermediate in the synthesis of complex molecules.
Biology: : Studies may explore its interaction with biological targets due to the presence of sulfonamide and heterocyclic moieties, known for bioactivity.
Medicine: : Potential pharmacological properties, including antimicrobial or anti-inflammatory effects, are of interest due to the sulfonamide component.
Industry: : Uses in material science, potentially contributing to the development of new polymers or dyes.
Wirkmechanismus
While the specific mechanism of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may vary based on its application, general mechanisms involve:
Molecular Targets: : Sulfonamides typically inhibit enzymes like dihydropteroate synthase in bacteria.
Pathways: : Disruption of folate synthesis in microbes, or modulation of specific signaling pathways in eukaryotic cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Sulfonamides: : Such as sulfamethoxazole, differing mainly in the heterocyclic group attached.
Cinnoline derivatives: : Like 3-cinnolinecarboxylic acid, which lacks the pyrazole and sulfonamide groups.
Uniqueness: : N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its hybrid structure incorporating cinnoline, pyrazole, and sulfonamide functionalities, offering a unique combination of reactivity and potential bioactivity.
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLETSGGGACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-cyclopropoxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)
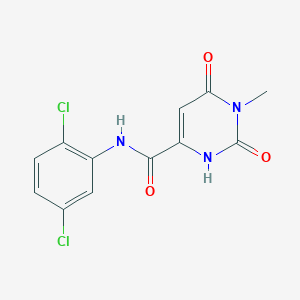
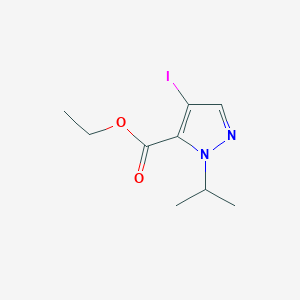

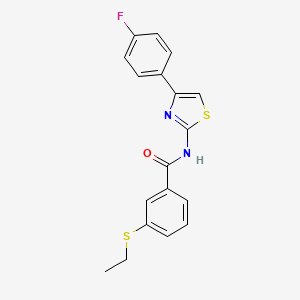
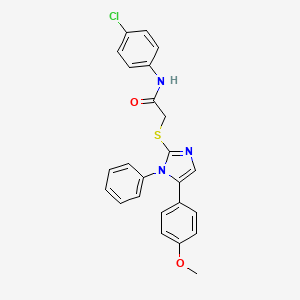
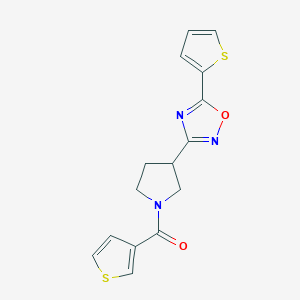
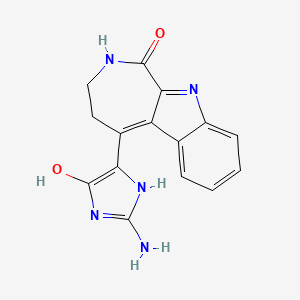
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2747804.png)

amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
